molecular formula C8H8BrF B1296791 1-(2-Bromoethyl)-3-fluorobenzene CAS No. 25017-13-4

1-(2-Bromoethyl)-3-fluorobenzene

Cat. No. B1296791
CAS RN: 25017-13-4
M. Wt: 203.05 g/mol
InChI Key: GLVSPVSJMYQIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-3-fluorobenzene is a synthetic compound used in a variety of scientific research applications. It is an aromatic compound that belongs to the family of heterocyclic compounds. It is used in the synthesis of various organic compounds, and its structure and properties have been studied extensively.

Scientific Research Applications

1. Electrochemical Bromofunctionalization of Alkenes

  • Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
  • Results or Outcomes : Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

2. Pharmaceutical Intermediate

  • Application Summary : 2-(2-Bromoethyl)-1,3-dioxolane, a compound similar to 1-(2-Bromoethyl)-3-fluorobenzene, is used as a pharmaceutical intermediate, in dioxolanes, acetals, ketals, building blocks, chemical synthesis, organic building blocks, and oxygen compounds .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : This compound is used in the synthesis of EGFR inhibitors and orally active agents of cancer and cell proliferation with quinoline substructures .

3. Synthesis of Antimicrobial β-Peptidomimetics

  • Application Summary : (2-Bromoethyl)benzene, a compound similar to 1-(2-Bromoethyl)-3-fluorobenzene, was used to create potent antimicrobial β-peptidomimetics with high enzymic stability and low toxicity .
  • Methods of Application : The synthesis involved reacting methyl cyanoacetate with (2-Bromoethyl)benzene in the presence of sodium methoxide in methanol. This reaction yielded Methyl α-cyano-α- (2-phenylethyl)benzenebutanoate with a high yield of 98% .
  • Results or Outcomes : The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides .

4. Synthesis of Complex Organic Molecules

  • Application Summary : (2-Bromoethyl)benzene, a compound similar to 1-(2-Bromoethyl)-3-fluorobenzene, is used as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .
  • Methods of Application : (2-Bromoethyl)benzene is synthesized through an anti-Markovnikov addition of hydrogen bromide to styrene, with specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent. By optimizing reaction conditions, including temperature and duration, a high yield of 95% can be achieved .
  • Results or Outcomes : Due to its balanced reactivity and stability, (2-Bromoethyl)benzene has become an indispensable asset in the repertoire of tools available to organic chemists .

properties

IUPAC Name

1-(2-bromoethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSPVSJMYQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341447
Record name 3-Fluorophenethyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-fluorobenzene

CAS RN

25017-13-4
Record name 3-Fluorophenethyl Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)-3-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(fluoro)phenethyl alcohol (3.8 g, 27.0 mmol), in anhydrous dichloromethane (100 ml), cooled to 0° C., was added carbon tetrabromide (11.25 g, 34.0 mmol) and triphenylphosphine (10.62 g, 41.0 mmol). After stirring for 0.5 h the solvent was removed in vacuo and diethyl ether (100 ml) was added to the residue. The resultant precipitate was removed by filtration, the filtrate evaporated under reduced pressure and the crude product chromatographed on silica-gel eluting with ethyl acetate/hexane (1:1) to give 3-(fluoro)phenethyl bromide (5.51 g, 100%), δ (250 MHz, CDCl3) 3.16 (2H, t, J=7.4 Hz, CH2), 3.57 (2H, t, J=7.4 Hz, CH2), 6.91-7.01 (3H, m, Ar--H), 7.24-7.33 (1H, m, Ar--H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step Two
Quantity
10.62 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-(2-Bromoethyl)-3-fluorobenzene was prepared from 3-fluorophenylacetic acid as described above for 1-(2-bromoethyl)-2-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(2-Bromoethyl)-3-fluorobenzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Bromoethyl)-3-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(2-Bromoethyl)-3-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(2-Bromoethyl)-3-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(2-Bromoethyl)-3-fluorobenzene

Citations

For This Compound
3
Citations
M Wang, TC Irvin, CA Herdman, RD Hanna… - Molecules, 2020 - mdpi.com
(−)-N-Phenethyl analogs of optically pure N-norhydromorphone were synthesized and pharmacologically evaluated in several in vitro assays (opioid receptor binding, stimulation of [ 35 …
Number of citations: 8 www.mdpi.com
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org
KJ Woolard - 2023 - search.proquest.com
Salmonella enterica serovars cause an estimated 93 million infections each year that result either in typhoid fever or salmonellosis. Among those subspecies that cause typhoid fever, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.